molecular formula C12H15ClN2O2 B11857421 (S)-Ethyl 2-amino-2-(1H-indol-3-yl)acetate hydrochloride

(S)-Ethyl 2-amino-2-(1H-indol-3-yl)acetate hydrochloride

Cat. No.: B11857421
M. Wt: 254.71 g/mol
InChI Key: OVRCMPYPRVRYBH-MERQFXBCSA-N
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Description

(S)-Ethyl 2-amino-2-(1H-indol-3-yl)acetate hydrochloride is a chemical compound with significant importance in various scientific fields. It is known for its unique structure, which includes an indole ring, making it a valuable compound in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 2-amino-2-(1H-indol-3-yl)acetate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indole derivative.

    Amino Acid Formation: The indole derivative is then reacted with ethyl glycinate hydrochloride under specific conditions to form the desired compound.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 2-amino-2-(1H-indol-3-yl)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce various indole-3-ethylamine derivatives.

Scientific Research Applications

(S)-Ethyl 2-amino-2-(1H-indol-3-yl)acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor to neurotransmitters.

    Medicine: Research explores its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-amino-2-(1H-indol-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, influencing biological pathways. For example, it may act as a precursor to serotonin, a neurotransmitter, thereby affecting mood and behavior.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-(1H-indol-3-yl)acetic acid: A closely related compound with similar structural features.

    (S)-2-Amino-3-(1H-indol-3-yl)-propionic acid methyl ester: Another indole derivative with distinct properties.

Uniqueness

(S)-Ethyl 2-amino-2-(1H-indol-3-yl)acetate hydrochloride is unique due to its specific ethyl ester group, which imparts different chemical and biological properties compared to other indole derivatives. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

ethyl (2S)-2-amino-2-(1H-indol-3-yl)acetate;hydrochloride

InChI

InChI=1S/C12H14N2O2.ClH/c1-2-16-12(15)11(13)9-7-14-10-6-4-3-5-8(9)10;/h3-7,11,14H,2,13H2,1H3;1H/t11-;/m0./s1

InChI Key

OVRCMPYPRVRYBH-MERQFXBCSA-N

Isomeric SMILES

CCOC(=O)[C@H](C1=CNC2=CC=CC=C21)N.Cl

Canonical SMILES

CCOC(=O)C(C1=CNC2=CC=CC=C21)N.Cl

Origin of Product

United States

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